molecular formula C12H14N4OS2 B2994960 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide CAS No. 304662-72-4

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2994960
CAS No.: 304662-72-4
M. Wt: 294.39
InChI Key: LQEZRHFISQPTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emergence of 1,3,4-Thiadiazole Scaffolds in Drug Discovery

The 1,3,4-thiadiazole nucleus, first synthesized in the early 20th century, gained prominence due to its unique electronic configuration and mesoionic character. The scaffold’s sulfur and nitrogen atoms enable π-π stacking interactions and hydrogen bonding with biological targets, making it a versatile template for drug development. By the 1980s, researchers recognized its potential in antimicrobial and antitumor agents, exemplified by acetazolamide derivatives targeting carbonic anhydrase.

A pivotal shift occurred in the 2010s, when systematic structure-activity relationship (SAR) studies revealed that 5-amino substitutions on the thiadiazole ring enhanced solubility and bioavailability. For instance, 5-amino-1,3,4-thiadiazole-2-thiol derivatives demonstrated improved pharmacokinetic profiles compared to non-aminated analogs. This discovery catalyzed the development of hybrid molecules combining thiadiazoles with acetamide side chains, as seen in the title compound.

Paradigm Shift Toward Sulfanyl-Acetamide Hybrid Architectures

The integration of sulfanyl-acetamide moieties with 1,3,4-thiadiazoles addressed historical limitations of thiadiazole-based drugs, particularly poor membrane permeability. The sulfanyl (-S-) linker in compounds like 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide enhances conformational flexibility, enabling optimal binding to hydrophobic enzyme pockets.

Key synthetic breakthroughs facilitated this hybrid design:

  • Selective Alkylation : Potassium-mediated alkylation of 5-amino-1,3,4-thiadiazole-2-thiol allows precise functionalization at the exocyclic sulfur atom, preserving the amine group for subsequent reactions.
  • Acylation Strategies : Dichloroacetyl chloride and related acylating agents enable efficient coupling of acetamide groups to the thiadiazole scaffold, achieving yields >85% under mild conditions.

Table 1 illustrates comparative data for sulfanyl-acetamide-thiadiazole hybrids:

Compound LogP IC50 (μM) Target Protein
Parent thiadiazole 1.2 12.4 Carbonic anhydrase IX
Sulfanyl-acetamide hybrid 2.8 3.7 Carbonic anhydrase IX
Title compound 3.1 1.2 EGFR kinase

Data synthesized from

Positional Analysis Within the N-(Aryl)acetamide Structural Continuum

The N-(2,4-dimethylphenyl) group in the title compound exemplifies deliberate aryl substitution to balance steric and electronic effects. Comparative studies show that:

  • 2,4-Dimethyl substitution reduces metabolic oxidation compared to monosubstituted aryl groups, extending plasma half-life.
  • Para-methyl groups enhance π-cation interactions with kinase ATP-binding pockets, as observed in epidermal growth factor receptor (EGFR) inhibition assays.
  • Ortho-methyl substituents prevent rotational freedom, stabilizing the acetamide moiety in bioactive conformations.

Notably, replacing 2,4-dimethylphenyl with 4-methoxyphenyl (as in related analogs) decreases logP by 0.5 units but reduces EGFR binding affinity by 40%, underscoring the critical role of methyl groups in hydrophobic interactions.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS2/c1-7-3-4-9(8(2)5-7)14-10(17)6-18-12-16-15-11(13)19-12/h3-5H,6H2,1-2H3,(H2,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEZRHFISQPTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps. One common approach is the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetyl chloride in the presence of a base such as triethylamine. This is followed by the reaction with 2,4-dimethylaniline to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled conditions to ensure the purity and yield of the product. The reaction mixture is carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiadiazole core makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide has been studied for its potential biological activities. It has shown promise as an enzyme inhibitor, which could be useful in developing new therapeutic agents.

Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of diseases such as cancer and bacterial infections. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including the development of new materials.

Mechanism of Action

The mechanism by which 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but generally, the compound interferes with biological processes to achieve its desired effect.

Comparison with Similar Compounds

Observations :

  • Amino vs. Mercapto groups: Amino substitution (as in the target compound) improves hydrogen-bonding capacity compared to mercapto derivatives (e.g., ), which may favor enzyme interactions .
  • Halogenated analogs (e.g., 5e, ) exhibit higher melting points due to stronger intermolecular forces .

Antimicrobial Activity

  • Imidazo-thiadiazole derivatives () showed moderate to strong antibacterial activity against S. aureus and E. coli, attributed to the imidazole-thiadiazole fused system enhancing membrane disruption .
  • 4-Chlorophenyl analogs () demonstrated antiproliferative effects, with IC₅₀ values <10 µM in cancer cell lines, linked to thiadiazole’s electron-deficient core interfering with DNA synthesis .

Enzyme Inhibition

  • Trifluoromethylphenyl derivatives () exhibited elastase inhibition, likely due to the electron-withdrawing CF₃ group stabilizing enzyme-inhibitor complexes .

Anti-inflammatory Activity

  • Phenoxy-substituted analogs () reduced edema in rodent models by 40–60% at 10 mg/kg, comparable to diclofenac (), via COX-2 inhibition .

Computational and Crystallographic Insights

  • Crystal structures () reveal that dichlorophenyl-thiazole acetamides adopt twisted conformations (61.8° dihedral angles), which may influence binding pocket compatibility .

Biological Activity

The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a derivative of thiadiazole known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on antimicrobial and anticancer properties.

Synthesis and Structural Analysis

The synthesis of this compound involves the reaction of 5-amino-1,3,4-thiadiazole with a suitable acetamide derivative. The crystal structure analysis reveals that the compound forms hydrogen bonds that contribute to its stability and biological activity. The dihedral angle between the thiadiazol moiety and the aromatic ring is critical for its biological interactions .

Parameter Value
Molecular FormulaC12H14N4S2
Melting Point229-231 °C
Dihedral Angle29.26°

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial activity. In vitro studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains.

  • Gram-positive Bacteria : The compound shows notable activity against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative Bacteria : Moderate activity has been observed against Escherichia coli and Pseudomonas aeruginosa.
  • Fungal Strains : It also exhibits antifungal properties against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) lower than standard antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notable findings include:

  • Cell Viability Assays : MTT assays reveal that the compound significantly decreases the viability of colorectal adenocarcinoma (Caco-2) cells compared to untreated controls (p < 0.001). In contrast, it shows limited activity against A549 lung adenocarcinoma cells .
Cell Line Viability (%) at 100 µM
Caco-239.8
A54956.9

The biological activity of thiadiazole derivatives is often attributed to their ability to interfere with cellular processes such as protein synthesis and DNA replication. The presence of the amino group in the thiadiazole structure enhances its interaction with biological targets, leading to improved efficacy against microbial pathogens and cancer cells .

Case Studies

  • Antimicrobial Screening : A study involving various thiadiazole derivatives demonstrated that compounds similar to this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The introduction of substituents on the thiadiazole ring was found to enhance antibacterial properties significantly .
  • Anticancer Research : In a comparative study of multiple thiadiazole derivatives, it was found that those with specific substitutions showed enhanced cytotoxic effects on Caco-2 cells while remaining less effective on A549 cells. This suggests a potential for selective targeting in cancer therapy using modified thiadiazole compounds .

Q & A

Synthesis and Optimization

Basic Question: What are the standard synthetic protocols for preparing 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide? Answer: The synthesis typically involves two key steps: (1) formation of the 1,3,4-thiadiazole core and (2) coupling with the acetamide moiety. For the thiadiazole ring, POCl₃-mediated cyclization of thiosemicarbazides under reflux (90°C, 3 hours) is common . The acetamide group is introduced via reaction of an acyl chloride (e.g., phenyl acetyl chloride) with a substituted amine (e.g., 2,4-dimethylaniline) in the presence of Et₃N as a base. Temperature control (0°C) and solvent choice (dry benzene) are critical to manage exothermicity and improve yield .

Advanced Question: How can reaction conditions be optimized to enhance regioselectivity during sulfanyl group incorporation in the thiadiazole ring? Answer: Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT) can predict reactive sites on the thiadiazole ring. Experimentally, using bulky solvents (e.g., DMF) or directing groups (e.g., electron-withdrawing substituents) can favor sulfanyl attachment at the 2-position. Kinetic studies under varying temperatures (25–80°C) and pH (6–9) should be conducted to map energy barriers, with reaction progress monitored via HPLC-MS .

Structural Characterization

Basic Question: What spectroscopic and crystallographic methods are used to confirm the structure of this compound? Answer:

  • NMR : ¹H/¹³C NMR identifies protons and carbons in the thiadiazole (δ ~7.5–8.5 ppm for aromatic protons) and acetamide (δ ~2.0–2.5 ppm for methyl groups) .
  • XRD : Single-crystal X-ray diffraction resolves bond lengths (e.g., C–S bond ~1.70 Å) and dihedral angles (e.g., ~61.8° between thiadiazole and aryl rings) to confirm spatial arrangement .
  • IR : Confirms amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Advanced Question: How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s solid-state packing? Answer: In the crystal lattice, N–H⋯N hydrogen bonds (R₂²(8) motifs) form inversion dimers, stabilizing the structure along specific axes. Hirshfeld surface analysis quantifies contributions from H-bonding (~30%), van der Waals (~50%), and π-π stacking (~20%). These interactions affect solubility and melting point, with thermal analysis (DSC/TGA) revealing phase transitions at ~459–461 K .

Biological Activity Evaluation

Basic Question: What in vitro assays are suitable for screening the antimicrobial activity of this compound? Answer:

  • Broth microdilution (CLSI guidelines): Determines MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics : Evaluates bactericidal/fungicidal effects over 24 hours.
  • Biofilm inhibition : Assesses disruption of C. albicans biofilms using crystal violet staining .

Advanced Question: How can contradictory data on anti-inflammatory activity (e.g., vs. diclofenac) be resolved? Answer: Contradictions may arise from assay variability (e.g., carrageenan-induced edema vs. COX-2 inhibition). Use orthogonal assays:

In vivo models : Rat paw edema (dose: 10 mg/kg) with cytokine profiling (ELISA for IL-6/TNF-α).

Enzymatic assays : Direct COX-1/COX-2 inhibition studies (IC₅₀ comparison).

Molecular docking : Predict binding affinity to COX-2 (PDB: 5KIR) to rationalize discrepancies .

Computational and Mechanistic Studies

Advanced Question: What computational strategies elucidate the compound’s mechanism of action in cancer cell lines? Answer:

  • Target prediction : Use PharmMapper or SwissTargetPrediction to identify putative targets (e.g., tubulin, topoisomerases).
  • MD simulations : Model ligand-protein stability (e.g., tubulin binding over 100 ns trajectories).
  • QSAR : Correlate substituent effects (e.g., electron-donating groups on the aryl ring) with IC₅₀ values in MCF-7 or A549 cells .

Data Analysis and Reproducibility

Advanced Question: How should researchers address batch-to-batch variability in biological activity data? Answer:

  • Quality control : Standardize synthesis (e.g., ≥95% purity via HPLC) and storage (lyophilized, −80°C).
  • Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity).
  • Meta-analysis : Pool data from ≥3 independent replicates using random-effects models to account for heterogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.